N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride
Description
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride (CID: 22352625) is a sulfonamide derivative featuring a pyrrolidine ring (5-membered nitrogen-containing heterocycle) linked to a methanesulfonamide group via a methylene bridge. Its molecular formula is C₅H₁₂N₂O₂S·HCl, with a SMILES string of CS(=O)(=O)NC1CCNC1 . The compound’s structure is characterized by:
- A polar sulfonamide group (-SO₂NH-), enhancing solubility in polar solvents.
- A hydrochloride salt, improving stability and bioavailability.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(pyrrolidin-3-ylmethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSWVUIZKUBTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₅ClN₂O₂S
- Molecular Weight : 214.71 g/mol
- CAS Number : 1810074-90-8
The compound features a pyrrolidine ring, which is crucial for its biological activity. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for pharmaceutical formulations.
Drug Development
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural characteristics suggest possible interactions with neurotransmitter systems, indicating a role in the modulation of central nervous system activity.
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Its inhibition properties can affect various biological targets, including:
- Enzyme Inhibition : Targeting enzymes related to cancer cell proliferation.
- Neurotransmitter Modulation : Influencing serotonin and dopamine pathways, which are critical in psychiatric disorders.
Potential Therapeutic Areas
The unique structure of this compound opens avenues for exploration in several therapeutic areas:
- Neurological Disorders : Potential applications in treating conditions like schizophrenia and depression due to its interaction with serotonin receptors .
- Pain Management : Investigated for its analgesic properties through modulation of pain pathways.
- Metabolic Disorders : Possible implications in managing metabolic syndromes through enzyme inhibition.
Case Study 1: Neurological Impact
A study conducted on animal models demonstrated that this compound exhibited significant effects on behavior indicative of reduced anxiety and improved cognitive function. These findings support its potential use in treating anxiety disorders and cognitive impairments associated with neurodegenerative diseases.
Case Study 2: Anticancer Activity
Research has shown that the compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The observed IC50 values were:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that this compound could serve as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism of action of N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) alters steric and electronic properties. Piperidine derivatives (e.g., ) exhibit higher lipophilicity, impacting membrane permeability .
- Substituents : Aromatic or heterocyclic additions (e.g., dronedarone’s benzofuran ) enhance target specificity but increase synthetic complexity.
Biological Activity
N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride, a compound with significant biological activity, is characterized by its unique structure that includes a pyrrolidine ring and a methanesulfonamide functional group. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 200.69 g/mol. The compound is identified by the CAS number 329794-44-7 and demonstrates solubility in water due to its hydrochloride form, which enhances its applicability in pharmaceutical formulations.
Structural Characteristics
The structure of the compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight (g/mol) | 200.69 |
| CAS Number | 329794-44-7 |
| Functional Groups | Pyrrolidine, Sulfonamide |
Biological Activity
Research indicates that this compound exhibits diverse biological activities, particularly as an enzyme inhibitor and in cellular signaling pathways. Its structural features suggest potential interactions with various biological targets.
The compound primarily functions by inhibiting specific enzymes involved in critical cellular processes. Notably, it has been shown to inhibit histone deacetylases (HDACs), leading to alterations in gene expression that may have therapeutic implications in cancer treatment.
Enzyme Inhibition Studies
Studies have highlighted its inhibitory effects on various enzymes:
Therapeutic Applications
- Cancer Treatment : The inhibition of HDACs suggests potential applications in oncology, where modulation of gene expression can lead to reduced tumor growth.
- Neurological Disorders : Preliminary studies indicate possible interactions with neurotransmitter systems, suggesting applications in treating conditions such as depression and anxiety .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activities .
Study on Anticancer Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction. The results showed a fold increase in caspase-3 activation, indicating effective apoptosis signaling:
| Cell Line | Concentration (μM) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| MDA-MB-231 | 10 | 5 |
| Hs 578T | 5 | 4 |
This study highlights the compound's potential as a therapeutic agent in cancer treatment.
Neurological Effects
In another investigation focusing on its effects on the central nervous system, this compound was found to modulate serotonin pathways, suggesting potential antidepressant effects .
Q & A
Q. What are the standard synthetic routes for preparing N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride?
The compound is typically synthesized via nucleophilic substitution or amidation. For example, a pyrrolidine derivative (e.g., 3-aminomethylpyrrolidine) reacts with methanesulfonyl chloride in the presence of a base like triethylamine in tetrahydrofuran (THF) at room temperature. Post-reaction, the hydrochloride salt is formed by acidification . Purity is often assessed via HPLC (>98%), as seen in analogous sulfonamide syntheses .
Q. How can researchers confirm the structural identity of this compound?
Key characterization methods include:
- IR spectroscopy : Detect sulfonamide S=O stretches (~1327–1342 cm⁻¹) and N–H bending (~1593 cm⁻¹) .
- NMR : Methanesulfonyl protons appear as a singlet at ~3.0 ppm (¹H) and ~40 ppm (¹³C). Pyrrolidine ring protons show characteristic splitting patterns .
- Mass spectrometry : Molecular ion peaks should align with the theoretical molecular weight (283.39 g/mol for analogous compounds) .
Q. What solubility properties are critical for in vitro assays?
While direct solubility data for this compound is limited, structurally related pyrrolidine sulfonamides exhibit poor water solubility. Researchers should pre-dissolve the compound in DMSO (≤10 mg/mL) and validate stability via HPLC. Buffered saline (pH 7.4) compatibility testing is recommended to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like N-alkylated impurities?
Competitive alkylation at the pyrrolidine nitrogen is a common side reaction. Strategies include:
Q. How can computational methods aid in understanding its structure-activity relationships (SAR)?
Molecular dynamics simulations and docking studies can predict binding affinities to biological targets (e.g., enzymes or receptors). For example, the pyrrolidine ring’s conformation influences interactions with hydrophobic pockets, while the sulfonamide group may participate in hydrogen bonding. Tools like Schrödinger Suite or AutoDock Vina are recommended .
Q. What analytical strategies resolve conflicting spectral data (e.g., unexpected NMR splitting patterns)?
Q. How should researchers address stability discrepancies under varying pH conditions?
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C, 24h) to identify hydrolytic cleavage products.
- Oxidative stress (3% H₂O₂) to detect sulfonamide oxidation.
- Monitor degradation via UPLC-MS and develop stability-indicating methods .
Q. What methodologies are suitable for quantifying trace impurities in bulk samples?
- LC-MS/MS : Detect and quantify low-abundance impurities (e.g., residual starting materials, des-methyl analogs) with a limit of quantification (LOQ) ≤0.1%.
- Ion chromatography : Quantify chloride counterion content (theoretical ~12.5% w/w) .
Data Contradiction and Validation
Q. How to reconcile conflicting purity reports from different analytical techniques?
Discrepancies between HPLC (>98%) and elemental analysis (<97%) may arise from hygroscopicity or residual solvents. Mitigation steps:
Q. What strategies validate biological activity when structural analogs show divergent potency?
- Perform SAR studies : Synthesize derivatives with modified pyrrolidine substituents or sulfonamide groups.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Compare in vitro/in vivo efficacy against reference standards (e.g., dronedarone hydrochloride, a related sulfonamide drug) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
